Benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester is a complex organic compound with the molecular formula C21H24O5 . This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with a methyl group and a propyl ester group linked through a benzoyloxypropoxy chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester typically involves esterification reactions. One common method is the reaction of 4-methylbenzoic acid with 3-(3-hydroxypropoxy)propyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid derivatives, which can then interact with cellular pathways. The aromatic ring may participate in π-π interactions with proteins and enzymes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: Similar structure but with a methyl ester group instead of a propyl ester.
Benzoic acid, 3-methoxy-, methyl ester: Contains a methoxy group instead of a methyl group.
Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester: Contains an acetyloxy group and a methoxy group.
Uniqueness
Benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester is unique due to its specific ester linkage and the presence of both benzoyloxy and propoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
72138-86-4 |
---|---|
Molecular Formula |
C21H24O5 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(3-benzoyloxypropoxy)propyl 4-methylbenzoate |
InChI |
InChI=1S/C21H24O5/c1-17-9-11-19(12-10-17)21(23)26-16-6-14-24-13-5-15-25-20(22)18-7-3-2-4-8-18/h2-4,7-12H,5-6,13-16H2,1H3 |
InChI Key |
KRNMACTUMUDNDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCCCOCCCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.